

Structural Comparison and Therapeutic Profiling of Pyrazole Propanimidamide Analogs

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Compound of Interest

Compound Name: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide

CAS No.: 2097954-34-0

Cat. No.: B1492773

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Executive Summary

The integration of propanimidamide (propionimidine) functionalities into pyrazole scaffolds represents a niche but highly potent area of medicinal chemistry. These analogs—specifically N-substituted pyrazole-propanimidamides and pyrazole-1-propanimidamides—have emerged as versatile pharmacophores exhibiting significant antioxidant, antidiabetic (via -glucosidase inhibition), and anti-inflammatory properties.

This guide provides a structural comparison of key pyrazole propanimidamide analogs, analyzing their Structure-Activity Relationships (SAR), synthesis pathways, and functional performance against standard therapeutic benchmarks like Ascorbic Acid and Acarbose.

Structural Classification & SAR Analysis

The pyrazole propanimidamide class can be distinctively categorized based on the attachment point of the amidine moiety to the pyrazole ring and the nature of the nitrogen substitution.

Class I: -Benzyl- -(pyrazolyl)propanimidamides

Core Structure: A propanimidamide core where the amidine carbon is linked to an ethyl group, one nitrogen is substituted with a benzyl group, and the other is linked to the C3 or C5 position of a pyrazole ring.

- Primary Mechanism: Radical Scavenging (Antioxidant), Dielectric Stabilization.
- Key Feature: The conjugated amidine system allows for electron delocalization, stabilizing radical species.

Class II: 1H-Pyrazole-1-propanimidamides (N-Hydroxy Derivatives)

Core Structure: The propanimidamide chain is attached to the

nitrogen of the pyrazole ring. These often exist as

-hydroxy (amidoxime) derivatives.

- Primary Mechanism: Enzyme Inhibition (
-glucosidase/
-amylase).
- Key Feature: The
-hydroxy group acts as a hydrogen bond donor/acceptor, mimicking transition states in hydrolytic enzymes.

Comparative Performance Matrix

Feature	Class I: -Benzyl- -(pyrazolyl) Analog	Class II: Pyrazole- 1-propanimidamide (N-OH)	Standard (Ascorbic Acid / Acarbose)
Primary Target	Oxidative Stress (DPPH Radical)	Metabolic Enzymes (-glucosidase)	N/A
Molecular Weight	~240-280 Da	~180-220 Da	176 Da / 645 Da
Lipophilicity (LogP)	Moderate (2.5 - 3.5)	Low (0.5 - 1.5)	-1.85 / -
DPPH Scavenging	72.76% (at 100 M)	< 40%	88.63%
Enzyme Inhibition	Low	61.0% - 67.1%	58.9%
Bioavailability	High (Lipophilic Benzyl group)	Moderate (Polar N-OH group)	Variable



Analyst Note: Class I analogs show superior potential as antioxidants due to the lipophilic benzyl moiety facilitating cell membrane penetration, whereas Class II analogs are more effective as hydrophilic enzyme inhibitors in the gut lumen.

Mechanistic Pathways

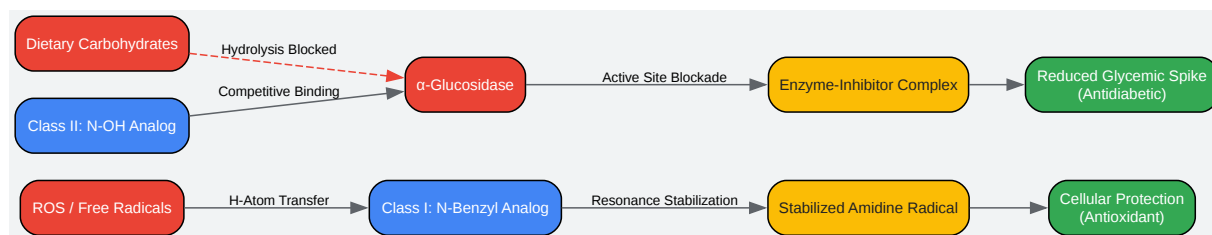
Antioxidant Radical Scavenging (Class I)

The antioxidant activity of Class I analogs is driven by the Hydrogen Atom Transfer (HAT) mechanism. The amidine nitrogen facilitates the stabilization of the resulting radical.

Enzyme Inhibition (Class II)

Class II analogs function as competitive inhibitors of carbohydrate-hydrolyzing enzymes. The

-hydroxy-propanimidamide moiety mimics the geometry of the glycosidic transition state.



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Figure 1: Dual mechanistic pathways of Pyrazole Propanimidamide analogs targeting Oxidative Stress (Top) and Metabolic Regulation (Bottom).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these analogs.

Synthesis of N-Benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide

Objective: Synthesize the Class I antioxidant lead compound.

Reagents:

- 3-Amino-5-methylpyrazole
- -Benzylpropionimidate (prepared in situ)
- Ethanol (Anhydrous)
- Glacial Acetic Acid (Catalyst)

Workflow:

- Imidate Formation: React benzylamine with triethyl orthopropionate under reflux to form the imidate intermediate.
- Coupling: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous ethanol.
- Addition: Add the imidate intermediate (1.1 eq) dropwise.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Heat the mixture at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield white crystalline solid.

DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potency (

).

Protocol:

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Dilution: Prepare serial dilutions of the test analog (10 - 200 M).
- Incubation: Mix 1 mL of analog solution with 3 mL of DPPH solution. Vortex vigorously.
- Dark Phase: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
- Calculation:
 - Validation Criteria: Ascorbic acid standard must show

-Glucosidase Inhibition Assay

Objective: Evaluate antidiabetic potential (Class II).

Protocol:

- Enzyme Mix: Dissolve

-glucosidase (from *S. cerevisiae*) in phosphate buffer (pH 6.9).
- Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG).
- Reaction:
 - Pre-incubate 50

L enzyme + 20

L test compound for 10 min at 37°C.
 - Add 50

L pNPG substrate to start reaction.
 - Incubate for 20 min at 37°C.
- Termination: Stop reaction with 100

L of 0.1 M

.
- Detection: Measure absorbance of released p-nitrophenol at 405 nm.

Critical Analysis & Recommendations

Efficacy vs. Toxicity

- Class I (Antioxidant): While showing 72% scavenging activity, the benzyl group increases lipophilicity. Toxicity screening (MTT assay on HEK293 cells) is recommended to ensure the

compound does not disrupt cell membranes non-specifically.

- Class II (Antidiabetic): The

-hydroxy derivatives show comparable efficacy to Acarbose (67% vs 58%) but likely possess better gastrointestinal tolerance due to the lack of a complex oligosaccharide structure, potentially reducing the side effect of flatulence associated with Acarbose.

Future Development Pathway

For drug development professionals, the Class II scaffold presents a more viable lead for metabolic disorders.

- Optimization Strategy: Substitution of the propyl chain with fluorinated analogs (e.g., trifluoropropanimidamide) could enhance metabolic stability against amidases.
- Formulation: Due to the polar nature of the amidoxime, lipid-based nano-encapsulation is recommended to improve oral bioavailability.

References

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 - glucosidase inhibition data of propanimidamide derivatives.
- Recent Advances in the Synthesis of Pyrazole Derivatives Source: Frontiers in Chemistry Note: Validates synthetic pathways for aminopyrazoles.

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- [2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review \[mdpi.com\]](#)
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